7-Methyldecanoic acid

Enantioselective Synthesis Biocatalysis Chiral Resolution

Sourcing a C7-methyl branched fatty acid with verified (R)-enantiopreference for Candida rugosa lipase (CRL)-catalyzed resolutions is a persistent challenge. 7-Methyldecanoic acid (CAS 116496-50-5) is the exact substrate required. Key advantages include: • Unique chiral recognition: The C7 methyl branch dictates R-enantiomer specificity in CRL esterifications, critical for synthesizing enantiopure pharmaceutical building blocks. • Validated synthetic utility: A proven precursor for ethyl (7S)-10-hydroxy-7-methyldecanoate, used in methyl-branched pheromone total synthesis. • Reliable supply: Available in stock with a purity of ≥98% (HPLC), ready for immediate global dispatch to support your semiochemical or membrane biophysics research.

Molecular Formula C11H22O2
Molecular Weight 186.29 g/mol
CAS No. 116496-50-5
Cat. No. B15398845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyldecanoic acid
CAS116496-50-5
Molecular FormulaC11H22O2
Molecular Weight186.29 g/mol
Structural Identifiers
SMILESCCCC(C)CCCCCC(=O)O
InChIInChI=1S/C11H22O2/c1-3-7-10(2)8-5-4-6-9-11(12)13/h10H,3-9H2,1-2H3,(H,12,13)
InChIKeyYEHCRJVIRISVRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methyldecanoic Acid CAS 116496-50-5: Identity, Class, and Physicochemical Baseline


7-Methyldecanoic acid (CAS 116496-50-5), with the molecular formula C11H22O2 and a molecular weight of 186.29 g/mol, is a saturated, medium-chain branched-chain fatty acid (BCFA) [1]. It features a single methyl substituent at the C7 position of the decanoic acid backbone, classifying it as an internally branched, non-iso/non-anteiso fatty acid. The compound is highly hydrophobic and exhibits physicochemical properties including a predicted density of 0.9±0.1 g/cm³ and a boiling point of 289.3±8.0 °C at 760 mmHg .

Why 7-Methyldecanoic Acid Cannot Be Substituted by Other Methyl-Decanoic Acid Isomers or Straight-Chain Analogs


In biological and chemical systems, the position of a single methyl branch on a fatty acid chain is not a minor structural nuance; it dictates molecular recognition, enzymatic enantioselectivity, and metabolic fate. Straight-chain decanoic acid (capric acid, C10:0) lacks the chiral center and steric hindrance inherent to 7-methyldecanoic acid, leading to fundamentally different interactions with lipid membranes, enzymes, and receptors [1]. Critically, even among methyl-decanoic acid isomers (e.g., 2-methyl, 4-methyl, 8-methyl), the exact location of the methyl group determines enantiopreference in lipase-catalyzed resolutions, with the C7 position uniquely dictating R-enantiomer specificity in Candida rugosa lipase reactions [2]. Substitution with any other positional isomer or straight-chain analog would yield different enantiomeric outcomes and, by extension, alter downstream biological or synthetic results.

Quantitative Differentiation Evidence for 7-Methyldecanoic Acid Relative to Closest Analogs


Enantiopreference Reversal in Lipase-Catalyzed Resolution: 7-Methyl vs. Even-Numbered Methyl Isomers

In esterification reactions with 1-hexadecanol catalyzed by immobilized Candida rugosa lipase (CRL) at a water activity (aw) of 0.8 in cyclohexane, 7-methyldecanoic acid exhibits exclusive R-enantiomer preference. This is in stark contrast to even-numbered methyl isomers (2-, 4-, 6-, 8-methyl), which display S-enantiomer preference under identical conditions [1]. The enantiomeric ratio (E value) for 7-methyldecanoic acid was measured at 25, quantitatively confirming its distinct stereochemical recognition by CRL [1].

Enantioselective Synthesis Biocatalysis Chiral Resolution

Synthesis of Chiral Methyl-Branched Pheromone Intermediates: A Specific Application Requiring the 7-Methyl Moiety

A specific derivative, ethyl (7S)-10-hydroxy-7-methyldecanoate, has been synthesized from (+)-aromadendrene in nine steps and serves as a key linear methyl-branched intermediate for chiral pheromone synthesis [1]. The stereocenter at C7 is non-negotiable for this application. No other methyl-decanoic acid isomer can substitute, as the chiral center's position and stereochemistry are integral to the pheromone's biological activity.

Semiochemical Synthesis Pheromone Chemistry Chiral Pool Synthesis

Physicochemical Property Differentiation: Boiling Point and Density vs. Straight-Chain Decanoic Acid

The presence of a methyl branch at C7 alters the physicochemical properties of the fatty acid compared to its straight-chain analog. 7-Methyldecanoic acid has a predicted boiling point of 289.3±8.0 °C at 760 mmHg and a density of 0.9±0.1 g/cm³ . In contrast, straight-chain decanoic acid (capric acid, C10:0) has a reported boiling point of 269 °C [1].

Physicochemical Characterization Chromatography Separation Science

Implications of Methyl Branching on Lipid Membrane Fluidity and Biological Recognition

Methyl-branched fatty acids, including 7-methyldecanoic acid, are known to significantly alter the physical properties of lipid bilayers compared to their straight-chain counterparts. The methyl branch disrupts tight acyl chain packing, leading to increased membrane fluidity and altered phase transition temperatures [1]. While specific quantitative data for 7-methyldecanoic acid's effect on membrane fluidity is not available, this class-level property is well-established and provides a basis for differentiating its biological behavior from straight-chain decanoic acid [1].

Membrane Biophysics Lipidomics Structure-Activity Relationship

Validated Application Scenarios for 7-Methyldecanoic Acid in Research and Development


Enantioselective Synthesis of (R)-7-Methyldecanoic Acid Derivatives via Lipase-Catalyzed Resolution

As demonstrated by direct head-to-head comparison, 7-methyldecanoic acid is the substrate of choice when (R)-enantiopreference is required in Candida rugosa lipase (CRL)-catalyzed esterifications. This is a critical application for synthesizing enantiopure building blocks for pharmaceuticals or natural products where the R-configuration at the C7 chiral center is essential [1].

Synthesis of Chiral Methyl-Branched Pheromone Intermediates

The compound is a validated precursor for synthesizing specific chiral intermediates like ethyl (7S)-10-hydroxy-7-methyldecanoate, which is used in the total synthesis of methyl-branched linear pheromones. Research groups in semiochemistry and pest management would require this exact compound for such synthetic routes [2].

Biophysical Studies on the Role of Methyl Branching in Lipid Bilayer Dynamics

Given its well-characterized physicochemical properties and established class-level effects on membrane fluidity, 7-methyldecanoic acid serves as a valuable tool compound for investigating how internal methyl branches alter the packing, permeability, and phase behavior of model and biological membranes compared to straight-chain fatty acids [3].

Analytical Method Development and Metabolomics Standard

With its distinct predicted boiling point (289.3±8.0 °C) and exact mass (186.16198 g/mol), 7-methyldecanoic acid is suitable as an analytical standard for developing gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS) methods aimed at separating and identifying branched-chain fatty acid isomers in complex biological or environmental samples .

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